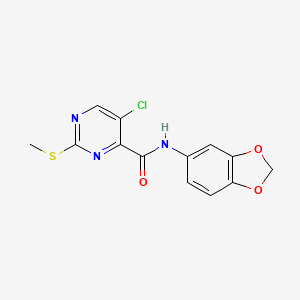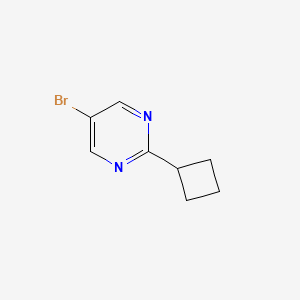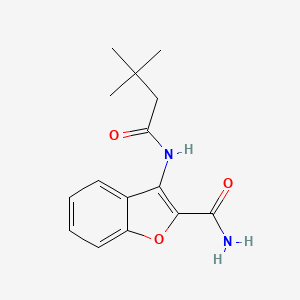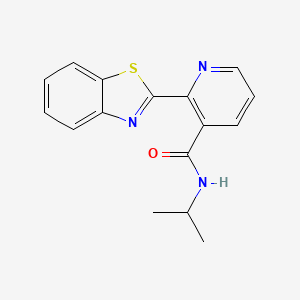
2-(1,3-Benzothiazol-2-yl)-N-Propan-2-ylpyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide is a compound that features a benzothiazole ring fused with a nicotinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzothiazole ring is known for its biological activity, while the nicotinamide group is a derivative of vitamin B3, which plays a crucial role in cellular metabolism.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to inhibitThyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are vital for metabolic regulation.
Mode of Action
Benzothiazole derivatives have been reported to exhibit inhibitory effects against various bacterial strains . They may interact with their targets, leading to changes that inhibit the function of the target, thereby exerting their therapeutic effects.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
A related compound, 1,2,3-benzothiadiazole, is soluble in organic solvents , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating potential antibacterial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide typically involves the condensation of a benzothiazole derivative with a nicotinamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalytic processes and may involve the use of solvents such as ethanol or dichloromethane to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)-N-methylnicotinamide
- 2-(benzo[d]thiazol-2-yl)-N-ethylnicotinamide
- 2-(benzo[d]thiazol-2-yl)-N-propylnicotinamide
Uniqueness
2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide is unique due to the presence of the isopropyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it distinct from its methyl, ethyl, and propyl analogs .
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10(2)18-15(20)11-6-5-9-17-14(11)16-19-12-7-3-4-8-13(12)21-16/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKDPUMULMUMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2446195.png)
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2446197.png)
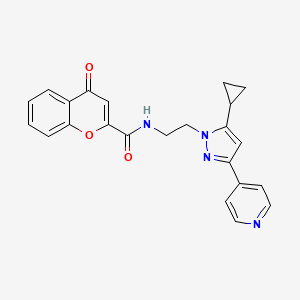

![2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2446204.png)
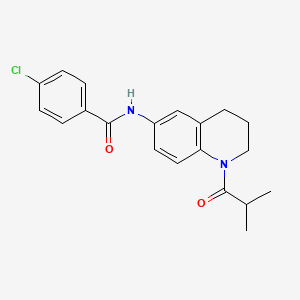

![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2446209.png)
![8-(4-methoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2446211.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2446213.png)
